4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide
Description
The compound 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide is a benzamide derivative featuring a pyrimidinone core substituted with a 4-methoxyphenyl group. Its molecular formula is C₂₁H₂₀N₄O₅, with a molecular weight of 408.41 g/mol. The structure includes:
- A pyrimidinone ring (6-oxopyrimidin-1(6H)-yl) linked to a 4-methoxyphenyl group.
- An acetamido bridge connecting the pyrimidinone moiety to a benzamide group.
This compound is hypothesized to exhibit biological activity due to structural similarities to known pyrimidine-based inhibitors, such as protein tyrosine phosphatase 1B (PTP1B) inhibitors or kinase modulators .
Properties
IUPAC Name |
4-[[2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-28-16-8-4-13(5-9-16)17-10-19(26)24(12-22-17)11-18(25)23-15-6-2-14(3-7-15)20(21)27/h2-10,12H,11H2,1H3,(H2,21,27)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYGICIVYRWSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the acetamido and methoxyphenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)acetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyrimidinone Cores
(a) [4-(4-Methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic Acid (CAS: 1105193-75-6)
- Structure: The precursor to the target compound, featuring a pyrimidinone core and acetic acid side chain.
- Applications : Primarily used as an intermediate in synthesizing more complex derivatives like the target compound .
(b) (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (Compound 28)
- Structure : Contains a propenyl ketone linker and dual 4-methoxyphenyl groups.
- Key Differences : The extended π-conjugated system may enhance binding to enzymatic targets like PTP1B but could reduce solubility.
- Activity : Demonstrated anti-hyperglycemic effects and lipid-lowering properties in preclinical studies .
| Parameter | Target Compound | Compound 28 |
|---|---|---|
| Molecular Weight | 408.41 g/mol | 521.57 g/mol |
| Key Functional Groups | Pyrimidinone, benzamide | Propenyl ketone, dual benzamide |
| Hypothesized Bioactivity | PTP1B inhibition | PTP1B inhibition, anti-hyperglycemic |
| Synthetic Complexity | Moderate | High |
Analogs with Pyrimidine-Benzamide Hybrids
(a) 4,6-Diphenylpyrimidine-Substituted Benzamides (e.g., 6a-6f)
- Structure: Diphenylpyrimidine cores linked to benzamide via aminophenyl groups.
(b) 6-(2-Amino-6-(Substituted-Phenyl)Pyrimidin-4-yl)-4-Methyl-2H-Benzo[b][1,4]Oxazin-3(4H)-one (7a-c)
- Structure: Integrates a benzooxazinone ring system with pyrimidine.
- Key Differences: The benzooxazinone group introduces additional hydrogen-bonding sites, which may improve binding affinity but complicate synthesis.
- Synthesis : Achieved in high yields using cesium carbonate and dry DMF .
| Parameter | Target Compound | Diphenylpyrimidine Analogs |
|---|---|---|
| Core Structure | Pyrimidinone | Diphenylpyrimidine |
| Bioactivity Focus | Metabolic disorders | Antimicrobial/anticancer |
| Synthetic Yield | Not reported | 72–85% |
Key Research Findings and Implications
- Methoxy Group Role : The 4-methoxyphenyl substituent is conserved across analogs, suggesting its importance in hydrophobic interactions or metabolic stability .
- Synthetic Challenges : The target compound’s synthesis likely requires precise coupling of [4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl]acetic acid with benzamide, avoiding side reactions common in polyaromatic systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
